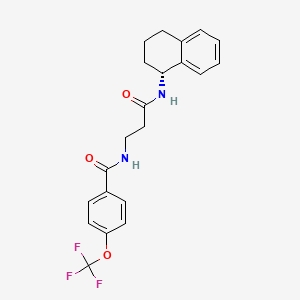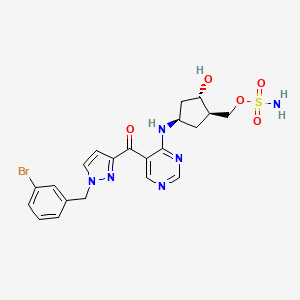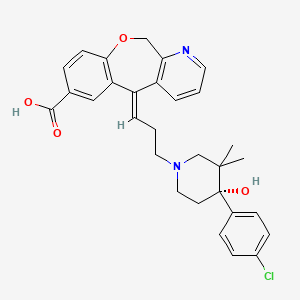
m-PEG3-NHS ester
Overview
Description
m-PEG3-NHS ester is a polyethylene glycol (PEG)-based linker that plays a crucial role in the formation of proteolysis-targeting chimeras (PROTACs). This compound facilitates the conjugation of two vital ligands necessary for PROTAC formation, enabling selective protein degradation via the ubiquitin-proteasome system within cells .
Mechanism of Action
Target of Action
m-PEG3-NHS ester is a PEG-based PROTAC linker . It primarily targets proteins, amine-modified oligonucleotides, and other amine-containing molecules . The NHS ester group in the compound can be used to label the primary amines (-NH2) of these targets .
Mode of Action
The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The NHS ester group reacts with the e-amino group on lysines, the N-terminus of proteins, and other primary amines . This interaction results in the formation of a covalent bond, enabling the connection of the biomolecule with a thiol .
Biochemical Pathways
this compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This degradation process is a part of the protein quality control system of cells, which removes misfolded or damaged proteins that could disrupt normal cellular functions.
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property is crucial for its bioavailability as it allows the compound to be more readily absorbed and distributed within the body.
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . By labeling the target proteins and leading to their degradation, this compound can influence various cellular processes depending on the function of the degraded proteins.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the reactivity of the NHS ester group . Moreover, the compound’s hydrophilic nature, conferred by the PEG spacer, can influence its behavior in different biological environments
Biochemical Analysis
Biochemical Properties
m-PEG3-NHS ester plays a crucial role in biochemical reactions, particularly in the formation of PROTAC molecules . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, enables selective protein degradation by leveraging the intracellular ubiquitin-proteasome system .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the formation of PROTACs . By enabling the selective degradation of target proteins, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a linker in PROTACs . It enables the connection of two different ligands, one for an E3 ubiquitin ligase and the other for the target protein . This allows PROTACs to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and soluble in aqueous media due to its hydrophilic PEG spacer .
Metabolic Pathways
Given its role in the formation of PROTACs, it may interact with enzymes or cofactors involved in protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG3-NHS ester typically involves the reaction of a PEG derivative with N-hydroxysuccinimide (NHS) under specific conditions. The PEG derivative is first activated with a carboxyl group, which then reacts with NHS in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
m-PEG3-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts with primary amines (-NH2) to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, typically at a pH range of 7-9 .
Common Reagents and Conditions
Reagents: Primary amines, NHS ester, coupling agents (DCC, DIC)
Conditions: Organic solvents (DCM, DMF), room temperature, pH 7-9
Major Products
The major product formed from the reaction of this compound with primary amines is an amide bond, which is stable and irreversible .
Scientific Research Applications
m-PEG3-NHS ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Mal-PEG3-NHS ester: Contains a maleimide group and an NHS ester group, used for labeling thiol groups in addition to primary amines.
m-PEG-NHS ester: Similar to m-PEG3-NHS ester but with varying lengths of PEG chains.
Uniqueness
This compound is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications in PROTACs and other bioconjugation reactions .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-(2-methoxyethoxy)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO7/c1-17-6-7-19-9-8-18-5-4-12(16)20-13-10(14)2-3-11(13)15/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCOYHPJUNAABD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)



